molecular formula C11H17NO2 B1325489 2-(2-Propylvaleryl)oxazole CAS No. 898759-38-1

2-(2-Propylvaleryl)oxazole

Cat. No.: B1325489
CAS No.: 898759-38-1
M. Wt: 195.26 g/mol
InChI Key: MYOKYMZQUXDWIG-UHFFFAOYSA-N
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Description

2-(2-Propylvaleryl)oxazole is a heterocyclic compound with the molecular formula C11H17NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Safety and Hazards

While specific safety and hazard data for “2-(2-Propylvaleryl)oxazole” is not available, oxazole compounds are generally considered hazardous. They are highly flammable and can cause severe skin burns and eye damage. They may also cause respiratory irritation .

Future Directions

Oxazole-based molecules, including “2-(2-Propylvaleryl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The important information presented in the retrieved papers will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Biochemical Analysis

Biochemical Properties

2-(2-Propylvaleryl)oxazole plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound has shown affinity for binding with certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the expression of genes related to these pathways, this compound can alter cellular metabolism and function. For instance, in cancer cells, this compound has been shown to induce apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, this compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and growth. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of this compound, as well as its potential side effects. Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound has been found to interact with transporters involved in drug efflux, which can modulate its intracellular concentration and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including 2-(2-Propylvaleryl)oxazole, can be achieved through several methods. One common approach involves the condensation of α-haloketones with amides or amidines. Another method includes the cyclization of α-aminoketones with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of oxazole derivatives often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their eco-friendly and efficient catalytic properties in the synthesis of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(2-Propylvaleryl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophilic Substitution: Halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Addition: Grignard reagents, organolithium compounds, and hydrides.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated oxazole derivatives, while nucleophilic addition can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Propylvaleryl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylvaleryl group can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development .

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)-2-propylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOKYMZQUXDWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642063
Record name 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-38-1
Record name 1-(2-Oxazolyl)-2-propyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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